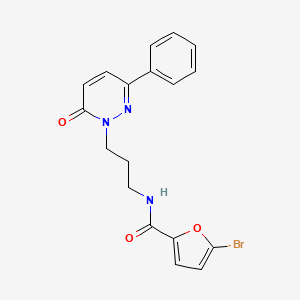

5-bromo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O3/c19-16-9-8-15(25-16)18(24)20-11-4-12-22-17(23)10-7-14(21-22)13-5-2-1-3-6-13/h1-3,5-10H,4,11-12H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYDGUYUDJUNLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

Bromination: Introduction of the bromine atom is usually done via electrophilic bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Coupling reactions: The furan ring and the pyridazinone moiety are coupled using suitable linkers and coupling agents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or sodium borohydride.

Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that 5-bromo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)furan-2-carboxamide exhibits several biological activities:

- Antimicrobial Properties : The compound shows potential as an antibacterial agent due to its structural similarities to known sulfonamides, which are recognized for their antimicrobial effects.

- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. This inhibition could lead to reduced inflammation and pain in various conditions .

- Anticancer Potential : The compound's ability to interact with specific molecular targets may also position it as a candidate for cancer therapy, particularly in inhibiting pathways involved in tumor growth and metastasis .

Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various derivatives of pyridazine compounds, including this compound. Results indicated significant activity against several bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .

Anti-inflammatory Mechanisms

Research on related compounds has demonstrated that similar structures exhibit significant inhibition of COX enzymes with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This positions this compound as a promising candidate for further investigation into its anti-inflammatory properties .

Cancer Therapeutics

In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the modulation of specific signaling pathways. The potential for this compound to act on these pathways warrants further exploration in cancer research settings .

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparisons

Physicochemical and Functional Implications

- Lipophilicity : The bromine in the target compound increases logP compared to fluoro or methoxy substituents in analogs (e.g., Impurity A’s methoxy groups reduce logP) .

- Steric Effects : Bulky substituents (e.g., Compound 6e’s cyclopropane) may hinder enzymatic degradation but reduce solubility compared to the target’s phenyl-pyridazine .

Biological Activity

5-bromo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)furan-2-carboxamide is a novel compound with potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research. This article aims to summarize the biological activity of this compound, drawing from diverse sources, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Characteristics

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 402.2 g/mol |

| CAS Number | 1021090-80-1 |

Synthesis

The synthesis of this compound typically involves multi-step reactions. The initial steps may include the formation of the pyridazine moiety followed by coupling with furan-2-carboxamide derivatives. Controlled conditions such as temperature and solvent choice are critical for optimizing yield and purity .

Anti-inflammatory Properties

Preliminary studies suggest that the compound exhibits significant anti-inflammatory activity. The mechanism appears to involve inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is known to play a pivotal role in inflammation pathways. In vitro assays have demonstrated that similar compounds can achieve IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, it may modulate pathways related to apoptosis and angiogenesis, potentially leading to reduced tumor growth in preclinical models .

Case Studies

Several studies have been conducted to evaluate the biological effects of similar compounds:

- Study on COX Inhibition : A study published in the Journal of Medicinal Chemistry reported that derivatives with similar structures effectively inhibited COX enzymes, leading to reduced inflammatory markers in animal models .

- Anticancer Evaluation : Another investigation focused on pyridazine derivatives demonstrated their ability to induce apoptosis in cancer cell lines, suggesting that this compound could exhibit similar effects .

The proposed mechanism of action for this compound includes:

- Inhibition of COX Enzymes : By selectively inhibiting COX-2, the compound may reduce the synthesis of pro-inflammatory prostaglandins.

- Modulation of Apoptotic Pathways : The interaction with cellular signaling pathways could lead to enhanced apoptosis in malignant cells.

Q & A

Q. What are the established synthetic routes for 5-bromo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)furan-2-carboxamide?

The synthesis typically involves multi-step organic reactions. For example, a European patent application describes a similar compound synthesized via nucleophilic substitution and coupling reactions. Key steps include bromination of the furan ring, followed by amide bond formation with a propyl-linked pyridazinyl intermediate. Reaction conditions (e.g., anhydrous solvents, catalysts like Pd for cross-coupling) and purification methods (e.g., column chromatography, recrystallization) are critical for yield optimization . Reagents such as 5-bromo-2-fluoropyridine (used in analogous syntheses) may also play a role in halogenation steps .

Q. Which analytical techniques are essential for characterizing this compound’s structure?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, pyridazine ring protons appear as distinct downfield signals (~δ 8.0–9.0 ppm), while furan protons resonate at δ 6.5–7.5 ppm .

- X-ray Crystallography: Resolves absolute configuration and intermolecular interactions, as demonstrated in studies of related carboxamides .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, with peaks corresponding to [M+H]+ or [M–Br]+ ions .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., amide coupling or pyridazine ring formation) be elucidated?

Mechanistic studies employ isotopic labeling (e.g., ¹⁵N or ²H) to track bond formation. For instance, the pyridazinone ring’s 6-oxo group may form via nucleophilic attack of water on a nitrile intermediate, as observed in analogous systems . Computational methods (DFT calculations) can model transition states and activation energies for steps like Suzuki-Miyaura couplings involving brominated furans .

Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges). A systematic approach includes:

- Dose-Response Curves: To identify IC₅₀/EC₅₀ values across multiple models.

- Off-Target Screening: Use kinase or receptor panels to rule out nonspecific binding .

- Metabolic Stability Assays: Assess if metabolites (e.g., hydrolyzed amides) contribute to observed activity .

Q. What computational strategies predict this compound’s binding affinity to target proteins?

- Molecular Docking: Tools like AutoDock Vina model interactions with enzymes (e.g., cyclooxygenase-2) by aligning the furan and pyridazine moieties in hydrophobic pockets .

- MD Simulations: Track stability of ligand-protein complexes over nanosecond timescales, focusing on hydrogen bonds between the carboxamide group and catalytic residues .

Q. How can synthetic yields be optimized for large-scale preparation?

Key factors include:

- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in brominated intermediates .

- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .

- Temperature Control: Low temperatures (–20°C) minimize side reactions during amide bond formation .

Q. What structural analogs of this compound show enhanced bioactivity, and why?

- Pyridazine Derivatives: Replacement of the phenyl group with electron-withdrawing substituents (e.g., –NO₂) increases electrophilicity, enhancing enzyme inhibition .

- Furan Modifications: Substituting bromine with methoxy groups improves solubility without compromising antimicrobial activity .

Methodological Considerations

- Controlled Synthesis: Use block copolymerization techniques (e.g., RAFT) to stabilize reactive intermediates, as described in polycationic dye-fixative syntheses .

- Data Validation: Cross-reference spectral data with PubChem entries to ensure consistency in reported NMR shifts and IR stretches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.